2-Acetamido-2-deoxy-3-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-galactopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-2-deoxy-3-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-galactopyranose is a complex carbohydrate derivative. It is a disaccharide composed of two monosaccharides: 2-acetamido-2-deoxy-D-glucose and 2-acetamido-2-deoxy-D-galactose. This compound is significant in various biological processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-2-deoxy-3-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-galactopyranose involves multiple steps. One common method includes the glycosylation of 2-acetamido-2-deoxy-D-galactose with 2-acetamido-2-deoxy-D-glucose. The reaction typically uses a glycosyl donor and acceptor in the presence of a catalyst such as silver triflate or boron trifluoride etherate .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules, resulting in the formation of the desired disaccharide .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2-deoxy-3-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-galactopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The acetamido groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Substitution reactions may use reagents like acetic anhydride or benzoyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Acetamido-2-deoxy-3-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-galactopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: The compound is involved in studying glycosylation processes and carbohydrate-protein interactions.
Industry: The compound is used in the production of glycoproteins and other biotechnological products.
Mechanism of Action
The mechanism of action of 2-acetamido-2-deoxy-3-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-galactopyranose involves its interaction with specific enzymes and proteins. The compound can act as a substrate for glycosyltransferases, facilitating the transfer of sugar moieties to target molecules. This process is crucial in glycosylation, which affects protein folding, stability, and function .
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-2-deoxy-D-galactose
- 2-Acetamido-2-deoxy-D-glucose
- N-Acetyl-D-galactosamine
- N-Acetyl-D-glucosamine
Uniqueness
2-Acetamido-2-deoxy-3-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-galactopyranose is unique due to its specific glycosidic linkage and the presence of acetamido groups. These features contribute to its distinct chemical properties and biological functions, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C16H28N2O11 |
---|---|
Molecular Weight |
424.40 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)11(23)7(3-19)28-16(9)29-14-10(18-6(2)22)15(26)27-8(4-20)12(14)24/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)/t7-,8-,9-,10-,11-,12+,13-,14-,15?,16+/m1/s1 |
InChI Key |
FJGXDMQHNYEUHI-DKDAEFSNSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](OC([C@@H]2NC(=O)C)O)CO)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)O)NC(=O)C)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.